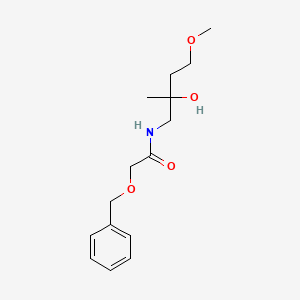

2-(benzyloxy)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(benzyloxy)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide is a useful research compound. Its molecular formula is C15H23NO4 and its molecular weight is 281.352. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-(benzyloxy)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₁₅H₁₉NO₃

- Molecular Weight : 273.32 g/mol

Structural Features

- Benzyloxy Group : Enhances lipophilicity, potentially improving membrane permeability.

- Hydroxy and Methoxy Substituents : May contribute to hydrogen bonding and influence the compound's reactivity and solubility.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the benzyloxy group is believed to enhance its interaction with bacterial cell membranes, leading to increased permeability and cell lysis.

- Antioxidant Properties : The hydroxy group in the structure may contribute to antioxidant activity by scavenging free radicals, thus protecting cells from oxidative stress.

- Anti-inflammatory Effects : Some derivatives of similar compounds have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines.

Antimicrobial Studies

A study conducted on a series of acetamides, including derivatives similar to this compound, revealed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) at concentrations as low as 10 µg/mL. The structure-activity relationship indicated that modifications in the alkyl chain length and functional groups significantly influenced antimicrobial efficacy .

Antioxidant Activity

Research published in the Journal of Medicinal Chemistry demonstrated that compounds with hydroxyl groups exhibited a marked increase in radical scavenging activity. The IC50 values for radical scavenging ranged from 5 to 20 µM, indicating a strong potential for use in formulations aimed at reducing oxidative damage .

Comparative Biological Activity Table

Applications De Recherche Scientifique

Anticonvulsant Activity

Research has indicated that compounds similar to 2-(benzyloxy)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide may possess anticonvulsant properties. A study on related acetamides demonstrated their efficacy in inhibiting seizures, highlighting the significance of structural features such as the acetamido group and benzyl moiety in enhancing anticonvulsant activity. This opens avenues for developing new anticonvulsant medications based on this compound's structure .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly against α-glucosidase and acetylcholinesterase. These enzymes are critical in managing conditions such as Type 2 diabetes mellitus and Alzheimer's disease. Preliminary studies suggest that derivatives of this compound can effectively inhibit these enzymes, thereby offering therapeutic benefits .

Synthesis of Novel Compounds

The acetamide functional group present in this compound serves as a versatile building block in organic synthesis. This compound can be utilized to create a variety of derivatives with enhanced biological activities, making it a valuable precursor in drug development processes .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Camerman et al., 2005 | Anticonvulsant Activity | Identified structural features responsible for anticonvulsant effects; suggested further exploration of acetamido and benzyl groups in drug design. |

| Sakai et al., 2022 | Synthetic Utility | Demonstrated the use of acetamides in synthesizing N-alkylacetamides; highlighted versatility in pharmaceutical applications. |

| Recent Studies (2023) | Enzyme Inhibition | Investigated the inhibitory effects on α-glucosidase; found significant potential for managing diabetes through enzyme modulation. |

Propriétés

IUPAC Name |

N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylmethoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4/c1-15(18,8-9-19-2)12-16-14(17)11-20-10-13-6-4-3-5-7-13/h3-7,18H,8-12H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXSYDIHFYBAPHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)(CNC(=O)COCC1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.